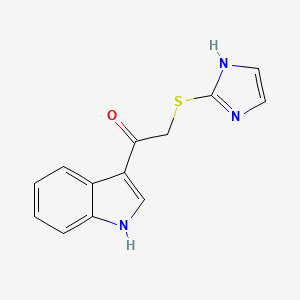
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known as A-769662 and is a potent activator of AMP-activated protein kinase (AMPK).
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the activation of AMPK, which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein synthesis and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the activation of AMPK. This activation leads to increased glucose uptake and fatty acid oxidation, which can help to reduce insulin resistance and improve glucose metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide in lab experiments is its potency in activating AMPK. This makes it a useful tool for studying the effects of AMPK activation on various cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have potential therapeutic applications in the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, which could lead to the development of new cancer therapies. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide involves the reaction of 2-aminobenzimidazole with 2-bromo-2-methylpropionic acid tert-butyl ester. The resulting intermediate is then reacted with methyl magnesium bromide, followed by treatment with a solution of 2-methylpropan-2-ol and acetic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-diabetic effects by activating AMPK, which regulates glucose and lipid metabolism. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1,2-dimethyl-N-(2-propan-2-yloxyethyl)benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-10(2)20-8-7-16-15(19)12-5-6-14-13(9-12)17-11(3)18(14)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSZLPBPLEILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(=O)NCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)
![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)


![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)
![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)


![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)


